4-Nitro-Dl-Phenylalanine Hydrate

Overview

Description

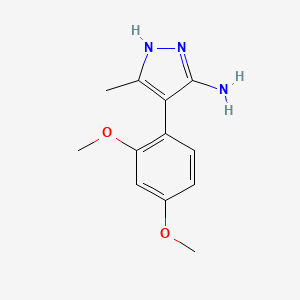

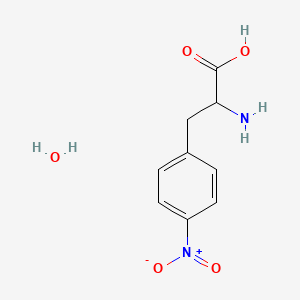

4-Nitro-Dl-Phenylalanine Hydrate is a chemical compound with the molecular formula C9H12N2O5 . It is also known by other names such as 2-amino-3-(4-nitrophenyl)propanoic acid hydrate and 4-Nitro-DL-phenylalanine xhydrate . The molecular weight of this compound is 228.20 g/mol .

Molecular Structure Analysis

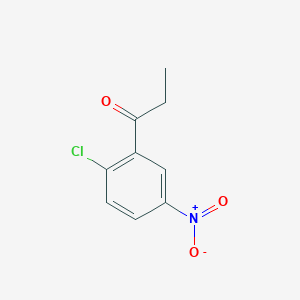

The molecular structure of this compound is characterized by the presence of a nitro group (-NO2) attached to the phenyl ring of the phenylalanine molecule . The InChI code for the compound isInChI=1S/C9H10N2O4.H2O/c10-8(9(12)13)5-6-1-3-7(4-2-6)11(14)15;/h1-4,8H,5,10H2,(H,12,13);1H2 . Physical and Chemical Properties Analysis

This compound has a molecular weight of 228.20 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are 228.07462149 g/mol . The topological polar surface area of the compound is 110 Ų . The compound has a heavy atom count of 16 .Scientific Research Applications

Self-Assembling Behavior : Modified aromatic amino acids, like 4-nitrophenylalanine, show unique self-assembling behavior. The introduction of the nitro group significantly influences the self-assembly process of phenylalanine, leading to efficient gelation in solvents like DMSO and the formation of hydrogen bonding mediated crystals in water (Singh et al., 2020).

Enzymatic Activity : Phenylalanine ammonia-lyase, an enzyme that uses phenylalanine as a substrate, can also catalyze the deamination of 4-nitrophenylalanine. This indicates the potential role of modified phenylalanine derivatives in enzyme catalysis (Schuster & Rétey, 1995).

Protein Structure and Dynamics : Unnatural amino acids like 4-cyano-L-phenylalanine, a variant of 4-nitrophenylalanine, are used as spectroscopic reporters in proteins. They allow for the study of local protein environments and structure dynamics with high efficiency and fidelity (Bazewicz et al., 2012).

Formation of Amino Acid Azo Compounds : Amino acids like DL-phenylalanine react with nitroso compounds to form novel amino acid azo compounds. These have been studied for their physico-chemical properties and interactions with Fe(II) ions (Shaker & Adam, 2003).

Protein Engineering : The unnatural amino acid p-nitrophenylalanine, a related derivative, has been genetically introduced into proteins in Escherichia coli. It serves as a biophysical probe for protein structure and function (Tsao et al., 2006).

Study of Aspartic Proteinases : Chromogenic peptide substrates containing p-nitro-L-phenylalanine have been used to study the hydrolysis by aspartic proteinases. This provides insights into enzyme kinetics and structure-function relationships (Dunn et al., 1986).

Investigation in Adenylate Kinase : Unnatural amino acids containing vibrational reporters, such as 4-cyano-L-phenylalanine, have been used to probe local protein environments in enzymes like Adenylate Kinase. This highlights the utility of such modified amino acids in understanding enzyme mechanisms (Mishra et al., 2022).

Safety and Hazards

The safety data sheet for 4-Nitro-Dl-Phenylalanine Hydrate advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Mechanism of Action

Target of Action

The primary target of 4-Nitro-DL-Phenylalanine Hydrate is currently not well-defined in the literature. This compound is a derivative of phenylalanine, an essential amino acid, and may interact with biological systems in a similar manner. The nitro group could potentially alter its interactions and targets .

Mode of Action

As a phenylalanine derivative, it might be involved in protein synthesis, but the presence of the nitro group could modify its interactions with enzymes, receptors, or other proteins .

Biochemical Pathways

The biochemical pathways affected by this compound are not well-documented. Given its structural similarity to phenylalanine, it might be involved in the same pathways, such as protein synthesis and metabolism. The nitro group could potentially affect its participation in these pathways .

Pharmacokinetics

As a derivative of phenylalanine, it might share some ADME characteristics with this amino acid .

Result of Action

Given its structural similarity to phenylalanine, it might have similar effects, such as participating in protein synthesis and metabolism .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules could potentially affect its stability and interactions with its targets .

Properties

IUPAC Name |

2-amino-3-(4-nitrophenyl)propanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4.H2O/c10-8(9(12)13)5-6-1-3-7(4-2-6)11(14)15;/h1-4,8H,5,10H2,(H,12,13);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLZDHJRNUIXKLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)[N+](=O)[O-].O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[b]thiophene-2-carboximidamide, 6-(benzoyloxy)-](/img/structure/B1645448.png)